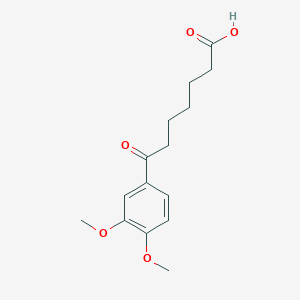

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid

Descripción

Propiedades

IUPAC Name |

7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-19-13-9-8-11(10-14(13)20-2)12(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFOBMKXZSCXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645474 | |

| Record name | 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32435-16-8 | |

| Record name | 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable heptanoic acid derivative. One common method is the aldol condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with heptanoic acid in the presence of a base such as sodium hydroxide. The reaction is followed by an oxidation step to introduce the ketone functionality at the seventh carbon.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H18O4

- Molecular Weight : Approximately 278.34 g/mol

- Structural Features : The compound consists of a heptanoic acid backbone with a 3,4-dimethoxyphenyl group and a ketone functionality at the seventh carbon position.

Organic Synthesis

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Reagent in Organic Reactions : It acts as a reagent in coupling reactions and transformations that lead to the synthesis of pharmaceuticals and agrochemicals.

Biological Research

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains, potentially disrupting cell membrane integrity or inhibiting metabolic pathways in microorganisms.

- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, similar to other compounds within its structural class.

- Anticancer Potential : The compound has shown promise in inducing apoptosis in various cancer cell lines, including L-1210 leukemia cells and P388 murine leukemia cells. It appears to inhibit specific enzymes crucial for tumor growth, particularly in castrate-resistant prostate cancer.

Therapeutic Applications

Investigations into the therapeutic applications of this compound have revealed its potential in drug development:

- Drug Formulation : Its unique properties make it suitable for formulating new drugs targeting various diseases, including cancer and inflammatory conditions.

Anticancer Activity Study

A notable study involved testing the compound on L-1210 leukemia cells. The results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as an effective anticancer agent. The study highlighted the mechanism of action involving modulation of signaling pathways related to cell survival and proliferation.

Mecanismo De Acción

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key Observations :

- Electron-Donating vs. In contrast, chloro and iodo substituents are electron-withdrawing, which may increase the acidity of the carboxylic acid group and alter reactivity in nucleophilic reactions .

- Steric Effects : Bulky substituents like tert-butyl (C₁₇H₂₄O₃) hinder molecular packing, possibly reducing crystallinity compared to smaller groups (e.g., methoxy) .

Physicochemical Properties

- Solubility : Methoxy-substituted derivatives (e.g., 3,4-dimethoxy) are expected to exhibit higher solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to halogenated analogs due to increased polarity .

- Thermal Stability : tert-Butyl-substituted analogs may exhibit lower melting points due to steric hindrance, though specific data are unavailable in the evidence .

Actividad Biológica

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid is a compound with notable structural features that contribute to its biological activity. With a molecular formula of C15H20O5 and a molar mass of 280.32 g/mol, this compound consists of a heptanoic acid backbone substituted with a 3,4-dimethoxyphenyl group at the seventh position, along with a ketone functional group. The presence of the methoxy groups enhances its reactivity and interaction with biological targets, making it an interesting subject for pharmacological research.

The chemical behavior of this compound is influenced by its functional groups, which allow for various reactions:

- Oxidation : Can lead to the formation of carboxylic acids or diketones.

- Reduction : The ketone group can be reduced to yield alcohol derivatives.

- Substitution : Nucleophilic substitutions can occur, leading to various derivatives.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, potentially through the modulation of enzyme activity involved in inflammation.

- Analgesic Effects : The compound may interact with pain receptors, providing relief from pain.

- Antitumor Activity : Preliminary data suggest that it may inhibit tumor growth and metastasis, making it a candidate for cancer therapy.

- Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors involved in inflammatory processes and pain modulation. This interaction is crucial for understanding its therapeutic potential and optimizing its use in clinical settings.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,4-Dimethoxybenzoic Acid | Aromatic ring with methoxy groups | Anti-inflammatory |

| Heptanoic Acid | Straight-chain fatty acid | Energy source |

| 2-Hydroxy-5-methoxybenzoic Acid | Hydroxy and methoxy substitutions | Antioxidant properties |

The distinctive combination of a heptanoic acid backbone with a dimethoxy-substituted aromatic ring sets this compound apart from these compounds. Its specific structural attributes contribute to unique biological activities and potential therapeutic applications that are not fully shared by similar compounds.

Case Studies

-

Anti-inflammatory Activity :

- A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The compound inhibited the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

-

Antitumor Effects :

- In vitro studies showed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

-

Analgesic Properties :

- Clinical trials have indicated that the compound provides effective pain relief comparable to standard analgesics without significant side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid, and how can reaction conditions be optimized?

- Methodology : A multi-step approach starting with 3,4-dimethoxybenzaldehyde is often employed. Key steps include Claisen-Schmidt condensation with a ketone precursor (e.g., heptanoic acid derivatives), followed by oxidation to introduce the oxo group. Reaction optimization involves adjusting catalysts (e.g., acidic or basic conditions for condensation) and temperature control to minimize side products. Purification via column chromatography or recrystallization is critical for isolating the final product .

- Data Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via -NMR and -NMR, referencing spectral libraries like NIST Chemistry WebBook .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm or 280 nm (suitable for aromatic systems). Acceptable purity thresholds for biological assays are typically >95% .

- Structural Confirmation : Use -NMR to verify the presence of methoxy protons (~δ 3.8–3.9 ppm) and the oxo group’s carbonyl signal (~δ 200–210 ppm in -NMR). Cross-reference with databases like PubChem or CAS Common Chemistry for spectral matches .

Advanced Research Questions

Q. What strategies can elucidate the role of the 3,4-dimethoxyphenyl moiety in modulating bioactivity?

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with modified substituents (e.g., replacing methoxy groups with hydroxyl or halogens) and compare their pharmacological profiles.

- Use computational docking studies to predict interactions with target proteins (e.g., kinases or receptors). Validate hypotheses via in vitro assays (e.g., enzyme inhibition or cell viability tests) .

- Case Study : In related diarylheptanoids, methoxy groups enhance lipid solubility, improving membrane permeability. Similar principles may apply here .

Q. How can discrepancies between in vitro and in vivo pharmacological data for this compound be resolved?

- Experimental Design :

- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations post-administration. Low bioavailability may explain reduced in vivo efficacy despite strong in vitro activity.

- Metabolite Identification : Use mass spectrometry to detect phase I/II metabolites. For example, demethylation of methoxy groups could alter activity .

- Contradiction Analysis : If in vitro data shows antioxidant activity but in vivo results are neutral, consider oxidative stress models or species-specific metabolic differences .

Methodological Considerations

Q. What are best practices for handling this compound’s instability during storage?

- Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation of the oxo group. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 1 month) to define shelf-life .

Q. How can researchers assess its potential as a building block for complex molecule synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.